molecular formula C23H32N2O B591211 (1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone CAS No. 1445751-74-5

(1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Cat. No.: B591211
CAS No.: 1445751-74-5
M. Wt: 352.5 g/mol
InChI Key: VNSNHIFBQMRMRE-UHFFFAOYSA-N
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Description

This compound features an indole core substituted at the 1-position with a 1-methylazepan-3-yl group and at the 3-position with a 2,2,3,3-tetramethylcyclopropyl methanone moiety. The cyclopropane carbonyl group is notable for its conformational rigidity and metabolic stability, making it a common feature in bioactive molecules .

Properties

IUPAC Name

[1-(1-methylazepan-3-yl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O/c1-22(2)21(23(22,3)4)20(26)18-15-25(19-12-7-6-11-17(18)19)16-10-8-9-13-24(5)14-16/h6-7,11-12,15-16,21H,8-10,13-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSNHIFBQMRMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)C4CCCCN(C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017537
Record name (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445751-74-5
Record name (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445751745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-(1-METHYLAZEPAN-3-YL)-1H-INDOL-3-YL)(2,2,3,3-TETRAMETHYLCYCLOPROPYL)METHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8TQ81XK3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AB-005 azepane isomer involves several steps, starting with the preparation of the indole core. The indole core is then functionalized with a methylazepane group. The key steps include:

    Formation of the Indole Core: This is typically achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Functionalization: The indole core is then functionalized with a methylazepane group through a series of substitution reactions. This involves the use of reagents such as alkyl halides and bases to introduce the desired functional groups.

Industrial Production Methods

Industrial production of AB-005 azepane isomer would likely involve large-scale synthesis using similar routes as described above but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

AB-005 azepane isomer undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include alkyl halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2-carboxylic acid, while reduction can yield indoline derivatives.

Scientific Research Applications

AB-005 azepane isomer has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.

    Biology: Helps in understanding the interaction of synthetic cannabinoids with cannabinoid receptors in the body.

    Medicine: Potential use in the development of new therapeutic agents targeting the endocannabinoid system.

    Industry: Used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of AB-005 azepane isomer involves its interaction with cannabinoid receptors, primarily CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. The compound binds to these receptors, mimicking the effects of natural cannabinoids, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Diversity

The table below highlights key structural differences between the target compound and analogs from the literature:

Compound Name N-Substituent on Indole 3-Position Substituent Additional Modifications
(1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone 1-Methylazepan-3-yl 2,2,3,3-Tetramethylcyclopropyl None
1-(1-Methyl-1H-indol-3-yl)ethanone (8b) Methyl Acetyl None
1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone (8c) 4-Methylphenylsulfonyl (tosyl) Acetyl Sulfonyl group at N1
(2,2,3,3-Tetramethylcyclopropyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone 5-Fluoropentyl 2,2,3,3-Tetramethylcyclopropyl Fluorine on pentyl chain

Key Observations :

  • 3-Position : The cyclopropane carbonyl group in the target compound and contrasts with the acetyl group in 8b/8c, offering greater rigidity and resistance to metabolic degradation.

Physical and Spectroscopic Properties

Melting Points and Stability:
  • 8b (methyl substituent): 108–109°C .
  • 8c (tosyl substituent): 148–149°C (higher due to sulfonyl group crystallinity).
  • Target Compound : Expected to have a higher melting point than 8b due to the rigid cyclopropane and azepane groups, though exact data are unavailable.
Spectroscopic Data:
  • IR Spectroscopy : 8c shows a carbonyl stretch at 1662 cm⁻¹ and sulfonyl bands at 1382/1299 cm⁻¹ . The target compound’s cyclopropane carbonyl would exhibit similar CO stretching but lacks sulfonyl signatures.
  • NMR :
    • 8c’s 1H NMR displays aromatic protons at δ 7.32–8.81 and sulfonyl-related peaks .
    • The methylazepan group in the target compound would introduce complex splitting from CH2 groups and a tertiary amine, while the cyclopropane moiety would show distinct 13C shifts near δ 25–30 .

Functional Implications

  • Lipophilicity : The 5-fluoropentyl group in increases lipophilicity compared to the target compound’s methylazepan, which may balance polarity.
  • Metabolic Stability : The cyclopropane carbonyl in the target compound and likely enhances stability over acetylated analogs (8b/8c), which are prone to hydrolysis.

Biological Activity

The compound (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, also known as UR-144, is a synthetic cannabinoid that has garnered attention for its interaction with cannabinoid receptors in the human body. This article aims to explore its biological activity, including pharmacodynamics, pharmacokinetics, and observed effects based on various studies.

  • IUPAC Name : this compound
  • CAS Number : 1445751-74-5
  • Molecular Weight : 352.5 g/mol
  • Molecular Formula : C23H32N2O

UR-144 acts primarily as a synthetic cannabinoid receptor agonist . It binds to both CB1 and CB2 receptors in the endocannabinoid system, mimicking the effects of natural cannabinoids like THC. The binding affinity of UR-144 to these receptors has been quantified:

  • CB1 Receptor IC50 : 27.2 nM
  • CB2 Receptor IC50 : 83.6 nM

This indicates a selectivity ratio favoring CB1 over CB2 receptors .

Pharmacodynamics

UR-144 exhibits several pharmacological effects:

  • Agonistic Activity : It stimulates GTPγ[35S] turnover at both CB1 and CB2 receptors.
  • Full Agonist Behavior : At nanomolar concentrations, UR-144 acts as a full agonist at both receptor subtypes.

The mean effective concentration (EC50) values for stimulation are:

  • CB1 Receptor : 98 nM
  • CB2 Receptor : 334 nM .

Pharmacokinetics

Research on the pharmacokinetics of UR-144 is limited but suggests that it is extensively metabolized in the liver. Key findings include:

  • Metabolites : Predominantly excreted as glucuronide conjugates.
  • Involvement of CYP Enzymes : Metabolism involves cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 .

Biological Effects and Case Studies

Several case studies have documented the effects of UR-144 on human subjects:

  • Clinical Observations : In a study involving 39 cases where UR-144 was detected in blood samples, common symptoms included:
    • Slurred speech
    • Dilated pupils
    • Poor coordination
    • Euphoria and agitation
    Less frequently observed effects included hallucinations and seizures .
  • Toxicological Analysis : A forensic analysis indicated that concentrations of UR-144 ranged from trace amounts to 17 ng/mL in blood samples. The symptoms observed were consistent with those reported for other synthetic cannabinoids .

Comparative Analysis with Similar Compounds

The biological activity of UR-144 can be compared with other synthetic cannabinoids such as AM1220 and AM1241. The following table summarizes key differences:

CompoundCB1 IC50 (nM)CB2 IC50 (nM)Selectivity Ratio
UR-14427.283.63
AM1220Not AvailableNot AvailableNot Available
AM1241Not AvailableNot AvailableNot Available

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 2
Reactant of Route 2
(1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

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